![molecular formula C23H19NO4 B258668 benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B258668.png)
benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves the inhibition of specific enzymes through binding to their active sites. This inhibition can lead to changes in various biological processes, including metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its ability to selectively inhibit specific enzymes. This can allow for the study of enzyme function and activity in biological systems. However, one limitation is that the compound may have off-target effects, leading to unintended changes in biological processes.
Zukünftige Richtungen
There are several future directions for research involving benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One direction is the development of new compounds based on the structure of this compound with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes. Finally, the potential use of this compound as a therapeutic agent for various diseases should be explored.
Synthesemethoden
Benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on certain enzymes, making it useful for studying enzyme function and activity. Additionally, it has been used as a probe for studying protein-protein interactions and as a fluorescent probe for imaging biological systems.
Eigenschaften
Molekularformel |
C23H19NO4 |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
benzyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C23H19NO4/c25-21-19-16-6-7-17(12-16)20(19)22(26)24(21)18-10-8-15(9-11-18)23(27)28-13-14-4-2-1-3-5-14/h1-11,16-17,19-20H,12-13H2 |
InChI-Schlüssel |
LLCTUYDFZVLLHT-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.